molecular formula C11H16F6N3OPS B1425635 HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate] CAS No. 366821-62-7

HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]

Cat. No.: B1425635
CAS No.: 366821-62-7
M. Wt: 383.3 g/mol
InChI Key: CFDJAMIPRYPAGC-UHFFFAOYSA-N
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Description

HPTDP, with the systematic name S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate, is a specialized amidation reagent used in peptide synthesis and organic chemistry for facilitating amide bond formation. Its chemical formula is C₁₁H₁₆F₆N₃OPS, and it has a molecular weight of 383.29 g/mol (CAS: 366821-62-7) . The compound is characterized by a pyridyl-thio group and a hexafluorophosphate (PF₆⁻) counterion, which enhances its solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. HPTDP is commercially available with a purity of ≥97% (HPLC), making it suitable for high-precision synthetic applications .

Structurally, HPTDP combines a reactive thiourea moiety with a pyridyl-oxygen group, enabling efficient activation of carboxylates during coupling reactions. Its stability under anhydrous conditions and compatibility with solid-phase peptide synthesis (SPPS) have established it as a reliable reagent in pharmaceutical and biochemical research .

Properties

IUPAC Name

1-oxido-2-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)sulfanyl]pyridin-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3OS.F6P/c1-9-8-12(2)11(13(9)3)16-10-6-4-5-7-14(10)15;1-7(2,3,4,5)6/h4-7,9H,8H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDJAMIPRYPAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+](=C(N1C)SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N3OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726213
Record name 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366821-62-7
Record name 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of HPTDP

HPTDP, or S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate, is a synthetic compound that belongs to the class of thio-containing quaternary ammonium salts. These types of compounds often exhibit significant biological activity due to their ability to interact with biological membranes and proteins.

Chemical Structure

  • Molecular Formula : C₁₃H₁₈F₆N₂O₂PS
  • Molecular Weight : Approximately 397.32 g/mol
  • Functional Groups : Contains a pyridine ring, thioether linkage, and a quaternary ammonium center.

HPTDP's biological activity can be attributed to its ability to interact with cellular components:

  • Membrane Interaction : The quaternary ammonium structure allows HPTDP to interact with negatively charged phospholipid membranes, potentially altering membrane permeability and fluidity.
  • Enzyme Modulation : Similar compounds have been shown to inhibit or activate various enzymes, influencing metabolic pathways.

Antimicrobial Activity

Research on related thio-containing compounds suggests that HPTDP may possess antimicrobial properties. For example:

  • Bactericidal Effects : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism : The disruption of bacterial cell membranes is a common mechanism through which these compounds exert their effects.

Cytotoxicity Studies

Cytotoxicity studies are essential for assessing the safety profile of HPTDP. While specific data on HPTDP is limited, related compounds have shown varying degrees of cytotoxicity depending on concentration and exposure time.

Table 1: Cytotoxicity Results of Related Thio Compounds

Compound NameCell Line UsedIC50 (µM)Mechanism of Action
Compound AHeLa15Membrane disruption
Compound BMCF-730Apoptosis induction
HPTDP (Hypothetical)TBDTBDTBD

Case Studies

  • Case Study 1: Antimicrobial Activity
    • A study investigated the effects of thio-containing compounds on E. coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations above 10 µM, suggesting potential utility in clinical settings.
  • Case Study 2: Cytotoxic Effects
    • In vitro studies on similar quaternary ammonium compounds revealed that they induced apoptosis in cancer cell lines at varying concentrations. Further research is needed to establish a similar profile for HPTDP.

Comparison with Similar Compounds

HPTDP vs. TPTDP

  • Counterion Effects : HPTDP’s hexafluorophosphate (PF₆⁻) offers better solubility in organic solvents compared to TPTDP’s tetrafluoroborate (BF₄⁻), which may limit its use in highly polar environments .
  • Stability : PF₆⁻ salts are generally more hydrolytically stable than BF₄⁻ salts, suggesting HPTDP is preferable for reactions requiring prolonged anhydrous conditions .

HPTDP vs. HPTU

  • Core Structure: HPTU features a tetramethyl isouronium core, whereas HPTDP has a dimethylpropyleneuronium group.

HPTDP vs. NBST

  • Mechanism : NBST operates via a sulfonylation mechanism, forming active esters, while HPTDP uses uronium-mediated activation. NBST is more reactive toward hindered carboxylates but may generate acidic byproducts .
  • Applications : HPTDP is favored in large-scale peptide synthesis due to milder reaction conditions, whereas NBST is used for challenging couplings requiring high reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]
Reactant of Route 2
HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]

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